

2,6-Difluoro-3-methylphenol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluoro-3-methylphenol

Cat. No.: B1304721

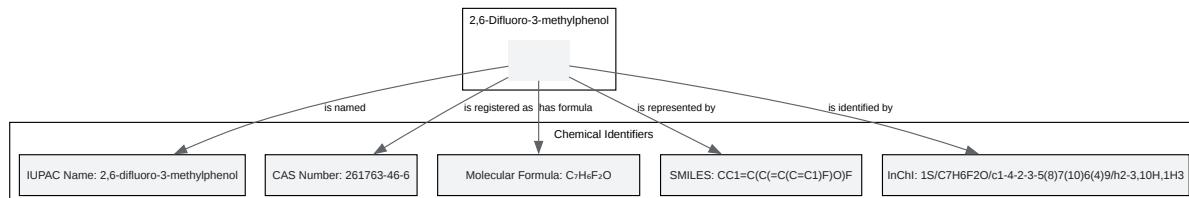
[Get Quote](#)

An In-depth Technical Guide to 2,6-Difluoro-3-methylphenol

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,6-Difluoro-3-methylphenol**, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identifiers

2,6-Difluoro-3-methylphenol is a fluorinated aromatic compound with the chemical formula $C_7H_6F_2O$.^{[1][2]} Its structure, featuring a phenol ring substituted with two fluorine atoms and a methyl group, makes it a compound of interest in medicinal chemistry and material science. The following diagram illustrates the relationship between its structure and its various chemical identifiers.



[Click to download full resolution via product page](#)

Caption: Relationship between the chemical structure of **2,6-Difluoro-3-methylphenol** and its key identifiers.

Physical and Chemical Properties

The physical and chemical properties of **2,6-Difluoro-3-methylphenol** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |
|--|---|---|
| Molecular Weight | 144.12 g/mol | [1] [2] [3] |
| Appearance | Solid | [3] |
| Topological Polar Surface Area (TPSA) | 20.23 Å ² | [2] |
| logP (octanol-water partition coefficient) | 1.97882 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
| Storage Conditions | Store at 4°C under nitrogen, sealed in a dry environment. | [2] |

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and characterization of **2,6-Difluoro-3-methylphenol**. While raw spectral data for NMR and Mass Spectrometry are not readily available in public databases, information regarding its Infrared (IR) and Raman spectra has been documented.

Infrared (IR) and Raman Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum and a Fourier-transform Raman (FT-Raman) spectrum of **2,6-Difluoro-3-methylphenol** have been recorded. The details of the instrumentation used are provided below.

| Spectroscopy | Instrument Details | Source |
|--------------|--|---------------------|
| ATR-IR | Bruker Tensor 27 FT-IR with ATR-Neat (DuraSamplIR II) technique. | [1] |
| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [1] |

Note: While the existence of these spectra is documented, the detailed spectral data (peak positions, intensities, and assignments) require access to specialized spectral databases.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

As of the latest literature search, specific ^1H NMR, ^{13}C NMR, and mass spectrometry data for **2,6-Difluoro-3-methylphenol** are not publicly available. For novel research, it is recommended that these analytical experiments be performed to fully characterize the compound.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2,6-Difluoro-3-methylphenol** is not readily available in the surveyed literature. However, general methods for the synthesis of substituted phenols can be adapted. One common approach is the ipso-hydroxylation of the corresponding arylboronic acid.

General Protocol for the Synthesis of Substituted Phenols via ipso-Hydroxylation

This protocol is a generalized procedure and may require optimization for the specific synthesis of **2,6-Difluoro-3-methylphenol**.

Materials:

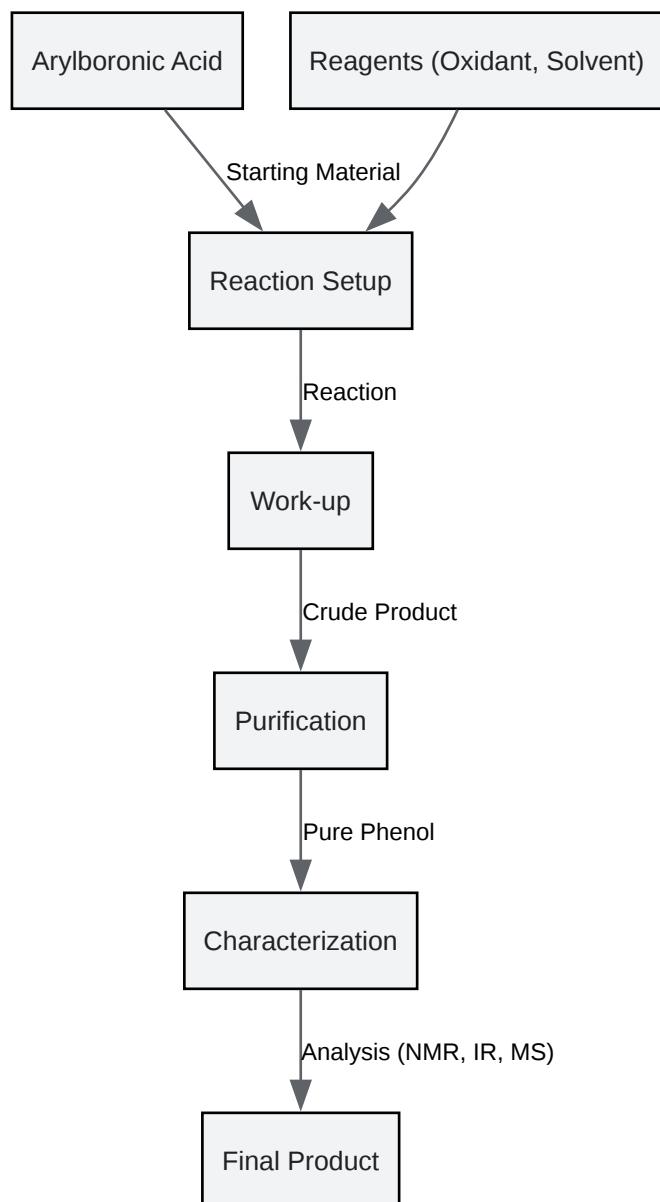
- Corresponding arylboronic acid
- Ethanol
- Aqueous hydrogen peroxide (H_2O_2)

- Hydrobromic acid (HBr) (optional, for tandem bromination)
- Standard laboratory glassware and purification equipment

Procedure:

- Dissolve the arylboronic acid in ethanol in a reaction flask.
- To this solution, add aqueous hydrogen peroxide as the oxidizing agent.
- The reaction can be promoted by the addition of a catalytic amount of an appropriate acid or base, depending on the substrate.
- The reaction is typically stirred at room temperature. Reaction times can be very short, on the order of minutes.[\[4\]](#)
- Upon completion, the reaction mixture is worked up. This may involve quenching any remaining peroxide, followed by extraction of the phenolic product into an organic solvent.
- The organic extracts are combined, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and the solvent is removed under reduced pressure.
- The crude phenol can then be purified using standard techniques such as column chromatography, recrystallization, or distillation.

The following diagram outlines the general workflow for the synthesis and characterization of a substituted phenol.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Difluoro-3-methylphenol | C7H6F2O | CID 2774152 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2,6-Difluoro-3-methylphenol | Sigma-Aldrich [sigmaaldrich.com]
- 4. A scalable and green one-minute synthesis of substituted phenols - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,6-Difluoro-3-methylphenol physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304721#2-6-difluoro-3-methylphenol-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com